molecular formula C7H6O5S B363938 3-Sulfobenzoic acid CAS No. 121-53-9

3-Sulfobenzoic acid

Cat. No.: B363938
CAS No.: 121-53-9
M. Wt: 202.19g/mol
InChI Key: QMWGSOMVXSRXQX-UHFFFAOYSA-N
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Description

3-Sulfobenzoic acid: is an organic compound with the molecular formula C7H6O5S. It is a derivative of benzoic acid where a sulfonic acid group is attached to the benzene ring at the third position. This compound is known for its solubility in water and its applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with sulfuric acid or oleum at elevated temperatures. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})\text{COOH} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes where benzoic acid is continuously fed into a reactor containing sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Sulfobenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonic acid derivatives with reduced functional groups.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

Chemistry: 3-Sulfobenzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It is also used in the preparation of ionic liquids and metal-organic frameworks.

Biology: In biological research, this compound derivatives are used as probes to study enzyme activities and metabolic pathways. They are also employed in the development of biosensors.

Industry: In industrial applications, this compound is used in the production of detergents, surfactants, and water treatment chemicals. It is also used as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-sulfobenzoic acid involves its ability to act as a strong acid, donating protons in aqueous solutions. This property allows it to participate in various acid-catalyzed reactions. The sulfonic acid group can also form strong hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

    4-Sulfobenzoic acid: Similar structure but with the sulfonic acid group at the fourth position.

    2-Sulfobenzoic acid: Sulfonic acid group at the second position.

    Benzenesulfonic acid: Lacks the carboxylic acid group.

Uniqueness: 3-Sulfobenzoic acid is unique due to the specific positioning of the sulfonic acid group, which influences its reactivity and solubility. This positional isomerism allows for distinct chemical behavior compared to its 2- and 4- counterparts, making it suitable for specific applications in synthesis and catalysis.

Properties

IUPAC Name

3-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWGSOMVXSRXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059528
Record name 3-Sulfobenzoic acid
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121-53-9, 14995-40-5
Record name 3-Sulfobenzoic acid
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Record name Benzoic acid, 3-sulfo-
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Record name Disodium 2-sulphonatobenzoate
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Synthesis routes and methods I

Procedure details

300 g of 3-(chlorosulfonyl)benzoic acid containing 38.8% water (corresponding to 183.6 g (0.83 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 150 g of water and heated at 100° C. for 1 hour. Then 600 g of xylene are added dropwise over 1 hour and a total of 260 ml of water are azeotropically distilled off with xylene. The reaction mixture is cooled and the precipitate is filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 164.7 g of 3-sulfobenzoic acid are obtained, the purity determined by titration being 97.7%; this corresponds to a yield of 95.6%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0.83 mol
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
600 g
Type
solvent
Reaction Step Four
Yield
95.6%

Synthesis routes and methods II

Procedure details

250 g of 3-(chlorosulfonyl)benzoic acid containing 35.9% of water (corresponding to 160.2 g (0.73 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 86 g of water and 500 g of xylene and heated in a water separator. A total of 171 ml of water are expelled. The reaction mixture is cooled and the precipitated product filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 144.3 g of 3-sulfobenzoic acid are obtained, the purity determined by titration being 97.5%; this corresponds to a yield of 95.6%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0.73 mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
171 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
86 g
Type
solvent
Reaction Step Six
Name
Quantity
160.2 g
Type
solvent
Reaction Step Seven
Yield
95.6%

Synthesis routes and methods III

Procedure details

300 g of 3-(chlorosulfonyl)benzoic acid containing 38.8% of water (corresponding to 183.6 g (0.83 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 100 g of water and heated to 100° C. for 1 hour. Then 500 g of toluene are added dropwise over 1 hour and a total of 164 ml of water distilled off azeotropically with toluene. The reaction mixture is cooled and the precipitated product filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 163.5 g of 3-sulfobenzoic acid are obtained, the purity determined by titration being 98.2%; this corresponds to a yield of 95.4%.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
183.6 g
Type
reactant
Reaction Step Two
Quantity
0.83 mol
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
500 g
Type
solvent
Reaction Step Five
Yield
95.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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